1,1,1,7,7,7-Hexafluoro-4-heptanone
Overview
Description
1,1,1,7,7,7-Hexafluoro-4-heptanone is an organic compound with the chemical formula C7H8OF6. It is known for its unique properties due to the presence of six fluorine atoms, which significantly influence its chemical behavior and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,7,7,7-Hexafluoro-4-heptanone can be synthesized through various methods. One common approach involves the reaction of heptanone with a fluorinating agent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
1,1,1,7,7,7-Hexafluoro-4-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be facilitated by catalysts.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1,7,7,7-Hexafluoro-4-heptanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1,7,7,7-Hexafluoro-4-heptanone involves its interaction with molecular targets through its fluorine atoms. These interactions can influence various pathways, including enzymatic reactions and molecular binding processes. The presence of multiple fluorine atoms enhances the compound’s reactivity and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethylheptan-4-one): Another fluorinated heptanone derivative with different functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanone: A simpler fluorinated ketone with fewer carbon atoms.
Uniqueness
1,1,1,7,7,7-Hexafluoro-4-heptanone is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its reactivity and applications differ significantly from other fluorinated compounds, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
1,1,1,7,7,7-hexafluoroheptan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFTZMAAXHUNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)CCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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